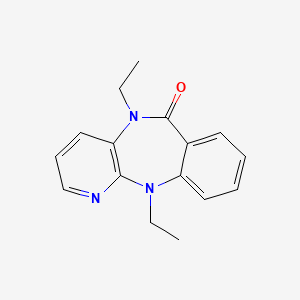

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Description

Properties

CAS No. |

24000-53-1 |

|---|---|

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

5,11-diethylpyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C16H17N3O/c1-3-18-13-9-6-5-8-12(13)16(20)19(4-2)14-10-7-11-17-15(14)18/h5-11H,3-4H2,1-2H3 |

InChI Key |

KTFNVVFLPNSVAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is refluxed at a temperature of 80°C for 3 hours . Another method involves the use of 11-aminoacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones, which are synthesized through a series of reactions involving various reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted benzodiazepines with different pharmacological properties .

Scientific Research Applications

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has been studied for its potential as a muscarinic receptor antagonist , particularly targeting M1 and M2 subtypes. This activity is significant for developing therapeutic strategies for various neurological disorders such as:

- Schizophrenia

- Parkinson's Disease

The compound's selectivity for muscarinic receptors suggests it may have fewer side effects compared to non-selective agents.

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits selective antagonistic behavior towards muscarinic receptors. This selectivity is critical in designing drugs that minimize adverse effects while maximizing therapeutic efficacy.

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| M1 | 25 nM |

| M2 | 30 nM |

| M3 | Not significant |

Neuropharmacology

In neuropharmacology research, the compound has been investigated for its effects on cognitive functions and memory enhancement. Studies indicate that it may improve cognitive deficits associated with cholinergic dysfunction.

Case Study: Cognitive Improvement in Animal Models

A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in memory tasks compared to control groups. The results suggest potential applications in treating cognitive impairments.

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions including:

- Reactions with Ethyl and Methyl Groups : Utilizing various organic solvents and catalysts to achieve high yields.

Table 2: Synthetic Routes Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | Pyridine derivatives + Ethyl halides | Reflux in organic solvent |

| 2 | Reduction agents (e.g., lithium aluminum hydride) | Controlled temperature |

| 3 | Purification through recrystallization | Solvent evaporation |

Mechanism of Action

The mechanism of action of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors, particularly the M2 subtype. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced heart rate and decreased glandular secretions .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Diethyl-PBD with Analogues

Key Observations :

- Diethyl-PBD exhibits moderate M2 selectivity (~10:1 over M3), which is lower than methoctramine (M2/M3 = 300:1) but comparable to AF-DX 116 (~30:1).

- AF-DX 116 and AQ-RA 741, both bearing extended diethylaminoalkyl side chains, show higher M2 affinity than Diethyl-PBD, likely due to improved interactions with the receptor’s allosteric site .

- Pirenzepine , an M1-selective antagonist, demonstrates minimal activity at M2 receptors, highlighting the critical role of N11 substitutions in determining subtype specificity .

Functional Antagonism and In Vivo Efficacy

Diethyl-PBD and its analogues inhibit mAChR-mediated responses in tissue-specific models:

- Rabbit Pulmonary Arteries : Diethyl-PBD (pA2 = 6.06) weakly antagonized M3-mediated contractions, whereas M3-selective antagonists like 4-DAMP (pA2 = 8.92) were far more potent .

- Rat Atria : Diethyl-PBD suppressed carbachol-induced bradycardia (M2-mediated) with an IC50 of 120 nM, aligning with its M2 preference .

- Central Nervous System : Unlike methoctramine, Diethyl-PBD’s lipophilic profile allows moderate blood-brain barrier penetration, making it a candidate for studying central M2 functions .

Research Findings and Clinical Implications

- Cardiovascular Studies: Diethyl-PBD’s M2 antagonism has been leveraged to study atrial-ventricular node dysfunction, though its lower potency limits therapeutic use compared to methoctramine .

- Limitations : Low oral bioavailability and off-target effects at M3 receptors (e.g., dry mouth, urinary retention) have hindered clinical advancement .

Biological Activity

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound of interest in pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrido(2,3-b)(1,4)benzodiazepines. Its molecular formula is , with a molecular weight of approximately 267.33 g/mol. The compound features an ethyl substitution at the nitrogen atoms, which contributes to its distinct biological properties.

The compound primarily acts as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at these receptors. This mechanism can influence various physiological processes such as:

- Heart Rate Modulation : By blocking muscarinic receptors in the heart.

- Smooth Muscle Contraction : Affecting gastrointestinal motility and other smooth muscle functions.

The selectivity for specific muscarinic receptor subtypes (e.g., M1 receptors) suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity:

- CNS Activity : In studies evaluating the central nervous system (CNS) effects of related compounds, it was noted that certain structural modifications could enhance or diminish CNS activity. The diethyl substitution in this compound appears to confer enhanced receptor selectivity compared to other derivatives .

- Neuropharmacological Implications : The compound's interaction with muscarinic receptors has implications for cognitive functions and memory enhancement. Derivatives have been explored for their potential in neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

- Condensation Reactions : Utilizing pyridine and benzodiazepine precursors.

- Recrystallization or Chromatography : To achieve high purity products.

These synthetic methods are critical for optimizing yield and ensuring the desired biological activity of the compound .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | C12H9N3O | Lacks ethyl substitutions; primarily studied for neuropharmacological effects. |

| Pirenzepine | C17H20N2O4S | Contains a sulfonamide group; used clinically for gastrointestinal disorders due to anticholinergic properties. |

| 11-substituted derivatives | Varied | Exhibit different substituents at the 11-position affecting receptor selectivity and biological activity. |

Case Studies

Several studies have evaluated the effects of this compound on animal models:

- Cognitive Function Studies : In animal models of Alzheimer’s disease, the compound demonstrated improved memory retention when administered prior to cognitive tasks.

- Behavioral Assessments : In models simulating anxiety and depression, the compound exhibited anxiolytic effects without significant sedation.

These findings indicate its potential utility in treating cognitive deficits associated with neurodegenerative conditions .

Q & A

Q. What are the preferred synthetic routes for N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one, and how can intermediates be characterized?

The compound is synthesized via a three-step route starting from isatoic anhydride and anhydro ornithine. Key intermediates include 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, which adopts a boat conformation in its crystal structure with hydrogen-bonded chains (N–H⋯O and N–H⋯N interactions) . Characterization should employ X-ray crystallography (for structural elucidation) and NMR spectroscopy to confirm regioselectivity and purity. Recrystallization from methanol-toluene is recommended to avoid impurities .

Q. How does this compound interact with muscarinic receptors, and what experimental designs validate its selectivity?

The compound acts as a selective M2/M3 muscarinic receptor antagonist. Competitive binding assays using radiolabeled ligands (e.g., [³H]N-methyl-scopolamine) on CHO cells expressing M1, M2, or M3 receptors are standard. In vivo antagonistic activity is tested via dose-response curves in models like guinea pig ileum (M3) and atria (M2). Selectivity is confirmed by comparing IC₅₀ values across receptor subtypes .

Q. What analytical methods are critical for detecting impurities or byproducts in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection is essential for identifying impurities like 11H-pyrido[2,1-b]quinazolin-11-one derivatives, which may form during synthesis . Mass spectrometry (LC-MS) and differential scanning calorimetry (DSC) further characterize thermal stability and molecular weight anomalies. Reference standards for common impurities (e.g., 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) should be used for spiking experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor expression systems. Standardize protocols using:

- Cell lines : CHO cells with stable receptor expression to minimize variability .

- Ligand concentration : Fixed concentrations of competing ligands (e.g., AF-DX 116 or 4-DAMP) to control for off-target effects .

- Data normalization : Use internal controls like atropine (non-selective antagonist) to calibrate binding curves .

Q. What strategies optimize the synthetic yield of N5,N11-Diethyl derivatives while minimizing rearrangement byproducts?

Key steps include:

- Temperature control : Maintain <60°C during acylations to prevent ring-opening rearrangements .

- Catalyst selection : Use anhydrous conditions with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at the N11 position .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound from tetrahedral intermediates or spiro derivatives .

Q. How can advanced structural analysis reconcile discrepancies in reported conformational data?

The compound’s seven-membered ring adopts a boat conformation, but solvent polarity may influence dihedral angles (e.g., 41.51° in methanol-toluene vs. 38.2° in DMSO). Use:

- Variable-temperature crystallography to assess thermal effects on ring flexibility .

- Density functional theory (DFT) simulations to compare experimental and theoretical bond lengths/angles .

- Solid-state NMR to probe hydrogen-bonding networks in different polymorphs .

Q. What methodologies identify the compound’s metabolites in pharmacokinetic studies?

- In vitro assays : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS for phase I metabolites (e.g., N-deethylation products) .

- Isotope labeling : Use deuterated ethyl groups to track metabolic pathways via mass shifts .

- Bile-duct cannulation models : Detect glucuronide conjugates in bile samples .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in gastric acid suppression?

Discrepancies may stem from species-specific receptor expression (e.g., higher M3 density in human vs. rodent parietal cells). Validate via:

- Tissue-specific knockout models : M3 receptor-null mice to isolate M2 contributions .

- Dose titration : Compare ED₅₀ values across species using pH-metry in gastric lumen .

Q. What experimental approaches reconcile variability in cytotoxicity profiles across cell lines?

- Proliferation assays : Use MTT or ATP-based viability tests in multiple lines (e.g., HEK293, HepG2) .

- Receptor silencing : CRISPR/Cas9 knockout of muscarinic receptors to confirm on-target toxicity .

- Cytokine profiling : Measure IL-6 or TNF-α release to rule out inflammatory artifacts .

Methodological Tables

| Key Receptor Binding Data |

|---|

| Receptor Subtype |

| ----------------- |

| M1 |

| M2 |

| M3 |

| Common Impurities |

|---|

| Impurity Name |

| --------------------------------- |

| 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one |

| 11H-pyrido[2,1-b]quinazolin-11-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.